2-(4-(3,5-Dichlorophenyl)pyrimidin-5-yl)acetonitrile
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Overview
Description
2-(4-(3,5-Dichlorophenyl)pyrimidin-5-yl)acetonitrile is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely found in nature, including in nucleic acids like DNA and RNA This particular compound is characterized by the presence of a dichlorophenyl group attached to a pyrimidine ring, which is further connected to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3,5-Dichlorophenyl)pyrimidin-5-yl)acetonitrile typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorophenyl halide reacts with the pyrimidine ring.
Attachment of the Acetonitrile Group: The acetonitrile group can be attached through a nucleophilic substitution reaction, where a suitable nitrile precursor reacts with the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3,5-Dichlorophenyl)pyrimidin-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine ring or the dichlorophenyl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as halides, alkylating agents, or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted pyrimidine derivatives.
Scientific Research Applications
2-(4-(3,5-Dichlorophenyl)pyrimidin-5-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in studies investigating its effects on biological systems, including its potential as an anticancer or antimicrobial agent.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors or polymers.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 2-(4-(3,5-Dichlorophenyl)pyrimidin-5-yl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes, thereby affecting cellular processes such as proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2,4-Dichlorophenyl)pyrimidin-5-yl)acetonitrile: Similar structure with different substitution pattern on the phenyl ring.
2-(4-(3,5-Difluorophenyl)pyrimidin-5-yl)acetonitrile: Similar structure with fluorine atoms instead of chlorine.
2-(4-(3,5-Dichlorophenyl)pyridine-5-yl)acetonitrile: Similar structure with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-(4-(3,5-Dichlorophenyl)pyrimidin-5-yl)acetonitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the dichlorophenyl group and the pyrimidine ring contributes to its potential as a versatile intermediate in chemical synthesis and its activity in biological systems.
Properties
Molecular Formula |
C12H7Cl2N3 |
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Molecular Weight |
264.11 g/mol |
IUPAC Name |
2-[4-(3,5-dichlorophenyl)pyrimidin-5-yl]acetonitrile |
InChI |
InChI=1S/C12H7Cl2N3/c13-10-3-9(4-11(14)5-10)12-8(1-2-15)6-16-7-17-12/h3-7H,1H2 |
InChI Key |
VNEUISDVVGIJLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=NC=NC=C2CC#N |
Origin of Product |
United States |
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